(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is a synthetic organic compound characterized by its unique structural features, including a methoxyimino group and a bromomethyl-substituted phenyl ring. This compound belongs to the class of oxime esters, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C12H14BrN1O3, and its structural representation indicates the presence of functional groups that contribute to its reactivity and biological properties.
Due to its function as a synthetic intermediate, there is no documented research on a specific mechanism of action for (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate within biological systems.
The chemical reactivity of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can be analyzed through various types of reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential synthetic applications.
Research indicates that compounds similar to (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxyimino group is particularly significant, as oximes have been associated with various pharmacological effects. Computer-aided predictions suggest that this compound may interact with specific biological targets, enhancing its therapeutic potential .
Several synthesis methods can be employed to produce (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate:
These methods highlight the compound's synthetic versatility and potential for modification.
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has several applications:
Interaction studies utilizing computer-aided drug design tools have suggested that (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate may interact with specific protein targets involved in disease pathways. These studies often employ structure-activity relationship analysis to predict how modifications to the compound's structure might enhance its efficacy or reduce toxicity .
Several compounds share structural similarities with (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, each possessing unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(methoxyimino)acetate | Similar methoxyimino group | Antimicrobial |
4-Bromo-phenyl-oxime | Bromine substitution on phenyl | Anticancer |
Methyl 2-(hydroxyimino)acetate | Hydroxymine instead of methoxyimino | Antioxidant |
3-Bromo-4-methoxybenzoic acid | Contains a carboxylic acid functional group | Anti-inflammatory |
The uniqueness of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate lies in its specific combination of functional groups and substituents, which may confer distinct biological activities compared to these similar compounds.